3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which is known for its diverse biological activities, particularly in medicinal chemistry. Quinazolinones have been extensively studied for their potential as therapeutic agents due to their ability to inhibit various enzymes and receptors involved in disease processes. This compound features a quinazolinone core modified with a phenylpiperazine moiety, which may enhance its pharmacological properties.
The compound is synthesized through various chemical processes that involve the modification of the quinazolinone structure. Research has indicated that derivatives of quinazolinones exhibit significant cytotoxicity against cancer cell lines and show potential as inhibitors of multiple tyrosine kinases, which are critical in cancer signaling pathways .
3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone can be classified as:
The synthesis of 3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone typically involves several key steps:
The synthesis often employs solvents such as ethanol or acetone, and reagents like triethylamine and potassium carbonate are used to facilitate reactions. Yields can vary significantly based on reaction conditions, typically ranging from 38% to 97% depending on the specific steps and reagents used .
The molecular structure of 3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone consists of:
The molecular formula can be derived from its structure, and computational methods such as molecular docking studies are often used to predict its interactions with target proteins .
The compound can participate in various chemical reactions typical for quinazolinones:
Reactions are generally conducted under controlled conditions to optimize yield and minimize side products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for product characterization .
The mechanism of action for 3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone primarily involves:
Molecular docking studies have revealed that this compound acts as an ATP non-competitive inhibitor against certain kinases, suggesting a specific binding affinity that disrupts normal kinase function .
3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone has several potential applications:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective therapeutic agents through structural modification and synthesis strategies.
The 4(3H)-quinazolinone system comprises a fused bicyclic structure featuring a benzene ring conjugated to a pyrimidin-4(3H)-one unit. This configuration confers three key pharmacophoric properties:
Naturally occurring quinazolinones (e.g., vasicine from Adhatoda vasica) exhibit bronchodilatory effects, while synthetic derivatives underpin clinical drugs like the α1-adrenoceptor antagonist prazosin [7] [10]. Modifications at C2, N3, and C6/C7 alter physicochemical properties and bioactivity:
Table 1: Physicochemical and Pharmacological Properties of Key 4(3H)-Quinazolinone Derivatives
| Substitution Pattern | logP | Hydrogen Bond Acceptors | Biological Activity | Target |
|---|---|---|---|---|
| Unsubstituted core | 1.2 | 3 | Moderate EGFR inhibition | Kinases |
| 2-Mercapto (e.g., compound from [8]) | 3.1 | 3 | GI₅₀ = 7.24 µM (NCI-60) | Tubulin/B-RAF |
| 6,7-Dimethoxy (e.g., rutaecarpine) | 2.8 | 5 | Anticonvulsant | GABA receptors |
| 3-Benzyl (in target compound) | 4.5* | 4 | α1-Adrenoceptor antagonism | GPCRs |
*Calculated for *3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone
N-Phenylpiperazine delivers three pharmacological advantages to hybrid molecules:
In α1-adrenoceptor antagonists, the arylpiperazine-quinazolinone distance critically determines efficacy. Studies show spacer lengths of 4-6 carbons maximize antagonism by allowing simultaneous engagement with transmembrane helices 3 and 6 [4]. For the target compound, the phenylpiperazine moiety connects via a ketohexyl linker, positioning it to potentially interact with both CNS and cardiovascular targets.
Table 2: Impact of Piperazine Modifications on Receptor Affinity
| Piperazine-Attached Group | Spacer Length | Kᵢ (nM) α1-Adrenoceptor | Selectivity vs. 5-HT | Source |
|---|---|---|---|---|
| 4-Fluorophenyl | 2 carbons | 42 | 8-fold | [4] |
| 4-Methoxyphenyl | 3 carbons | 18 | 15-fold | [4] |
| 2-Pyrimidinyl | 4 carbons | 6 | 3-fold | [6] |
| Unsubstituted phenyl (target compound) | 6 carbons* | Not tested | N/A |
Hexyl chain in *3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone
The hexyl-keto spacer (-CH₂CH₂CH₂CH₂CH₂C(O)-) bridges the quinazolinone and phenylpiperazine units, serving three biochemical functions:
Spacer length directly correlates with activity in quinazolinone-arylpiperazine hybrids. For α1-adrenoceptor antagonists, 4–6 methylene units yield sub-micromolar IC₅₀ values, while shorter chains (<3) diminish affinity by >80% [4]. The keto group may form hydrogen bonds with Ser/Thr residues, as observed in crystallographic studies of analogous compounds [10].
Table 3: Spacer Length Effects in Quinazolinone-Piperazine Hybrids
| Spacer Structure | Length (Atoms) | Biological Activity | Potency vs. Control |
|---|---|---|---|
| -CH₂CH₂- | 2 | α1-Adrenoceptor IC₅₀ = 320 nM | 5× less than prazosin |
| -CH₂CH₂CH₂- | 3 | Antimalarial EC₅₀ = 18 nM | Equal to chloroquine |
| -CH₂CH₂C(O)NHCH₂- | 5 | EGFR inhibition IC₅₀ = 96 nM | 2× better than gefitinib |
| -CH₂CH₂CH₂CH₂CH₂C(O)- (target) | 7* | Not reported | N/A |
*Including carbonyl oxygen [4] [10]
The hexanoyl linker in 3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone represents a strategic compromise: long enough to span GPCR binding sites yet conformationally constrained by the ketone to reduce entropic penalties upon binding. This design mirrors optimized spacers in clinical kinase inhibitors like vandetanib [10].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2